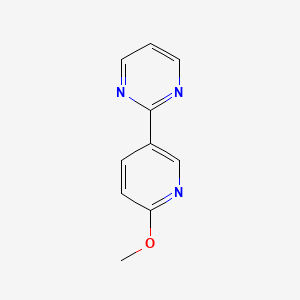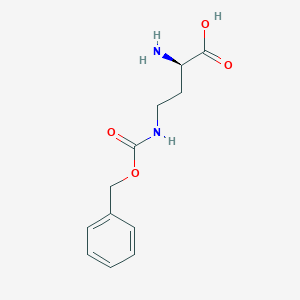
(R)-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid is a chiral amino acid derivative. It is characterized by the presence of an amino group, a benzyloxycarbonyl-protected amino group, and a butanoic acid moiety. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. One common method includes the reaction of ®-2-Aminobutanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective protection of the amino group.
Industrial Production Methods
Industrial production of ®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reagents and real-time monitoring of reaction conditions to optimize yield and purity. The final product is typically purified using crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amino acid.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove the benzyloxycarbonyl group.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of ®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group provides protection during chemical reactions, allowing for selective modification of the amino acid. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing protein synthesis and metabolic processes.
類似化合物との比較
Similar Compounds
®-2-Amino-4-(((tert-butoxycarbonyl)amino)butanoic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
®-2-Amino-4-(((methoxycarbonyl)amino)butanoic acid: Uses a methoxycarbonyl group for protection.
Uniqueness
®-2-Amino-4-(((benzyloxy)carbonyl)amino)butanoic acid is unique due to its benzyloxycarbonyl protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial.
特性
分子式 |
C12H16N2O4 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
(2R)-2-amino-4-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H16N2O4/c13-10(11(15)16)6-7-14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m1/s1 |
InChIキー |
SDFDIECLEXOBAG-SNVBAGLBSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)NCC[C@H](C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


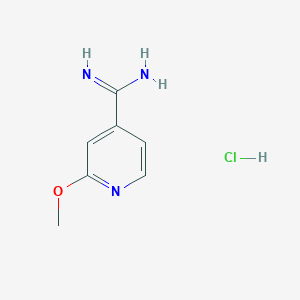
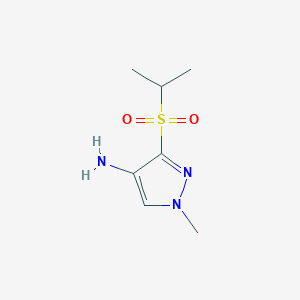
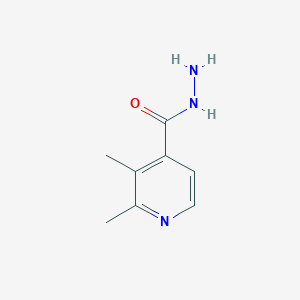


![2-Azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B13111585.png)
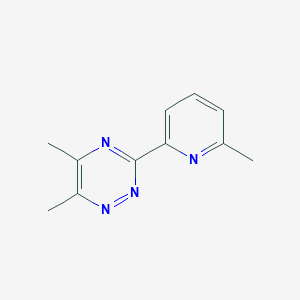


![Methyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13111609.png)
![3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid](/img/structure/B13111617.png)
![2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide](/img/structure/B13111627.png)
